![molecular formula C13H17NO2S B2598160 Benzyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate CAS No. 1353981-84-6](/img/structure/B2598160.png)
Benzyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a mercaptomethyl group and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Mercaptomethyl Group: The mercaptomethyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Esterification: The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The mercaptomethyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various ester or functional group derivatives.
Scientific Research Applications
Benzyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercaptomethyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function.
Pathways Involved: The compound may affect cellular pathways involving redox reactions and protein modification.
Comparison with Similar Compounds
Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a mercaptomethyl group.
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a mercaptomethyl group.
Uniqueness: Benzyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate is unique due to the presence of the mercaptomethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
benzyl 3-(sulfanylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(14-7-6-12(8-14)10-17)16-9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMWUFBUDSWXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CS)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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